5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one
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Overview
Description
5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one: is a heterocyclic compound that features both pyrrole and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized benzofuran and pyrrole derivatives .
Scientific Research Applications
5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its biological activities and used in drug development.
Imidazo[1,2-a]pyridine: Widely studied for its versatility and applications in medicinal chemistry.
Pyrrole-2-aldehyde: A simpler pyrrole derivative with various applications in organic synthesis
Uniqueness
5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one is unique due to its combined pyrrole and benzofuran structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-pyrrol-1-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12-11-4-3-10(7-9(11)8-15-12)13-5-1-2-6-13/h1-7H,8H2 |
InChI Key |
HUMLXXZVIXMUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N3C=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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